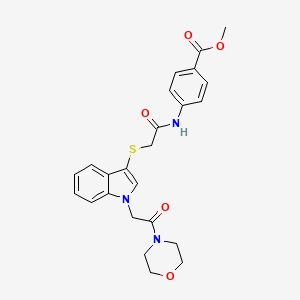

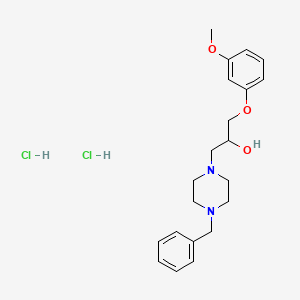

![molecular formula C13H16N4OS2 B2666047 1-(5-丙基硫基-[1,3,4]噻二唑-2-基)-3-对甲苯基脲 CAS No. 488802-71-7](/img/structure/B2666047.png)

1-(5-丙基硫基-[1,3,4]噻二唑-2-基)-3-对甲苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The type of substitution reaction in the final step is determined by two-dimensional (2D) NMR due to thione-thiol tautomerism in the intermediate compound .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This heterocyclic core is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad range of biological activities due to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .科学研究应用

合成与生物活性

已探索了噻二唑衍生物的合成,包括与1-(5-丙基硫烷基-[1,3,4]噻二唑-2-基)-3-对甲苯基脲相似的结构,因为它们在医药化学中的潜力,特别是由于它们的抗糖尿病和抗菌活性。这些化合物对选定的动物模型和微生物表现出边缘活性,表明它们在开发新的治疗剂中的潜在用途 (Chavan & Pai, 2007).

微波辅助合成

已证明使用微波辐射是合成噻二唑-2-基脲衍生物的有效方法,展示了减少反应时间和潜在地为合成具有与目标化合物相似的结构的化合物提供新途径的优势 (Li & Chen, 2008).

抗惊厥剂

对噻二唑衍生物的研究表明它们具有多种生物活性,包括抗炎、抗惊厥和抗菌作用。已合成新型噻二唑脲化合物并评估其抗惊厥活性,为其作为治疗癫痫的治疗剂的潜力提供了见解 (Vig et al., 2010).

谷氨酰胺酶抑制剂

已合成并评估了双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物,包括噻二唑-2-基脲衍生物,作为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂。这些化合物通过构效关系 (SAR) 研究,显示出减弱某些癌细胞系生长的希望,突出了它们在肿瘤学中的治疗潜力 (Shukla et al., 2012).

杀菌活性

N-(2,6-二氟苯甲酰)-N′-[5-(吡啶-4-基)-1,3,4-噻二唑-2-基]脲和相关化合物的合成和表征揭示了它们对各种病原体的潜在杀菌活性。这些发现表明此类化合物在对抗真菌感染的农业应用中的效用 (Song, Tan, & Wang, 2008).

抗菌和光谱特性

噻二唑脲衍生物的探索延伸到它们的抗菌活性和光谱特性,为进一步的化学和生物学研究奠定了基础。这些化合物的结构和功能多样性突出了它们在开发新的抗菌剂中的重要性 (Zhang et al., 2017).

作用机制

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells . They are also known to inhibit ergosterol biosynthesis, probably interacting with the fungal 14-α-sterol demethylase .

属性

IUPAC Name |

1-(4-methylphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAPUGULHMGCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)

![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)